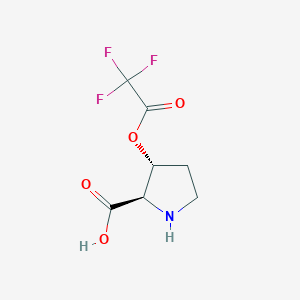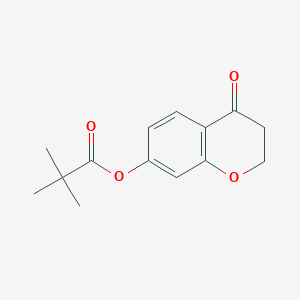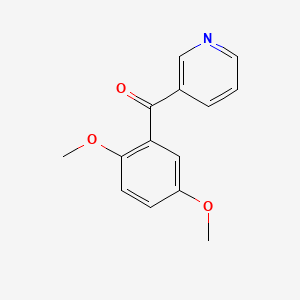
(2,5-Dimethoxyphenyl)(pyridin-3-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,5-Dimethoxyphenyl)(pyridin-3-yl)methanone is an aromatic ketone that features a methanone group linking a 2,5-dimethoxyphenyl ring and a pyridin-3-yl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dimethoxyphenyl)(pyridin-3-yl)methanone can be achieved through several methods. One common approach involves the copper-catalyzed oxidation of pyridin-2-yl-methanes to pyridin-2-yl-methanones using water as the oxygen source . This method is efficient and operates under mild conditions, making it environmentally friendly.
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation reactions using transition metal catalysts. The use of copper catalysts in the presence of water is a preferred method due to its efficiency and reduced environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
(2,5-Dimethoxyphenyl)(pyridin-3-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aromatic ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Copper catalysts and water are commonly used for oxidation reactions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitrating agents can be used under acidic conditions.
Major Products
Oxidation: Aromatic ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated aromatic compounds.
Applications De Recherche Scientifique
(2,5-Dimethoxyphenyl)(pyridin-3-yl)methanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of (2,5-Dimethoxyphenyl)(pyridin-3-yl)methanone involves its interaction with various molecular targets. The compound can act as an inhibitor or activator of specific enzymes or receptors, depending on its structural configuration. The pathways involved may include signal transduction pathways, such as the JAK-STAT signaling pathway .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2-methoxy-5-methylphenyl)(pyridin-3-yl)methanone
- (3,3-dimethylpiperidin-1-yl)(6-(3-fluoro-4-methylphenyl)pyridin-2-yl)methanone
Uniqueness
(2,5-Dimethoxyphenyl)(pyridin-3-yl)methanone is unique due to the presence of both methoxy groups on the phenyl ring and the pyridin-3-yl group. This combination imparts specific electronic and steric properties that influence its reactivity and interactions with biological targets.
Propriétés
Formule moléculaire |
C14H13NO3 |
|---|---|
Poids moléculaire |
243.26 g/mol |
Nom IUPAC |
(2,5-dimethoxyphenyl)-pyridin-3-ylmethanone |
InChI |
InChI=1S/C14H13NO3/c1-17-11-5-6-13(18-2)12(8-11)14(16)10-4-3-7-15-9-10/h3-9H,1-2H3 |
Clé InChI |
ZURWVDYSJMWWSX-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)OC)C(=O)C2=CN=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



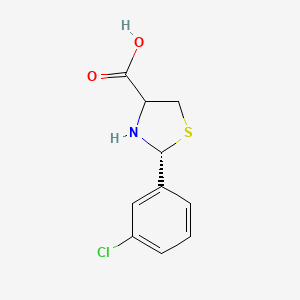
![6-(Aminomethyl)benzo[c][1,2]oxaborol-1(3h)-ol hydrochloride](/img/structure/B11768375.png)

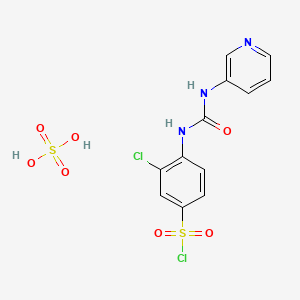

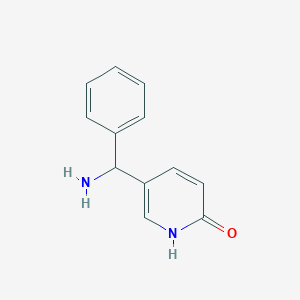
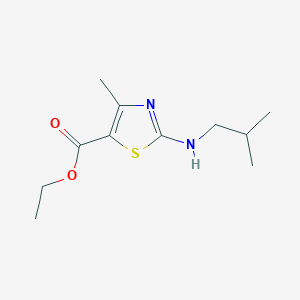
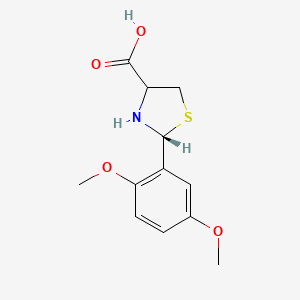
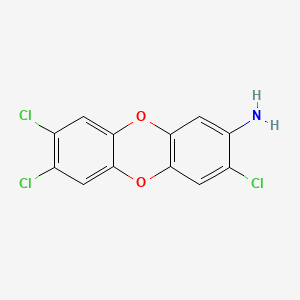
![2,3-Dimethylfuro[3,4-B]pyrazine-5,7-dione](/img/structure/B11768408.png)
